ADT-OH

Neuroprotection Oxidative Stress Mechanism of Action

ADT-OH (desmethylanethol trithione) is the essential pharmacophore for constructing slow-releasing H₂S-donating conjugates. Unlike inorganic donors (NaHS) that act via GSH/K_ATP pathways, ADT-OH engages AMPK-dependent neuroprotection and FADD-mediated extrinsic apoptosis—mechanisms validated in knockout models. Its phenolic -OH enables facile esterification with targeting moieties (e.g., hyaluronic acid, mitochondrial motifs), offering a modular scaffold unmatched by GYY4137 or other donor classes. For researchers probing AMPK survival signaling, FADD-dependent cell death, or Drp1/autophagy-regulated metastasis suppression—select ADT-OH as your definitive tool compound.

Molecular Formula C9H6OS3
Molecular Weight 226.3 g/mol
CAS No. 18274-81-2
Cat. No. B1665610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADT-OH
CAS18274-81-2
Synonymsdesmethyl-ADT
desmethylanethol dithiolthione
desmethylanethol trithione
Molecular FormulaC9H6OS3
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=S)SS2)O
InChIInChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
InChIKeyIWBBKLMHAILHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADT-OH (CAS 18274-81-2): A Core Moiety for Slow-Releasing Hydrogen Sulfide (H₂S) Donors with Proven In Vivo Activity


5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly designated ADT-OH or desmethylanethol trithione, is a synthetic, organic hydrogen sulfide (H₂S) donor. It serves as the foundational pharmacophore for constructing a wide array of slow-releasing H₂S-donating compounds and hybrid molecules [1]. As an analog of anethole dithiolethione (ADT), ADT-OH is a crystalline solid with a molecular weight of 226.3 g/mol and is supplied at a purity typically ≥98% .

Why ADT-OH Cannot Be Interchanged with Fast-Releasing Inorganic or Alternative Slow-Release H₂S Donors


H₂S donors are not functionally interchangeable due to substantial differences in release kinetics, cellular target engagement, and downstream signaling pathway modulation. A direct comparative study established that the organic donors ADT-OH and ADT protect neurons via a distinct, AMPK-dependent mechanism that is fundamentally different from the glutathione (GSH)- and KATP channel-dependent pathway used by the fast-releasing inorganic donor sodium hydrosulfide (NaHS) [1]. Furthermore, among slow-release donors, GYY4137 is a distinct chemical entity (a phosphorodithioate-based compound), while ADT-OH serves as the core chemical scaffold for creating a vast library of conjugates and hybrid drugs, offering a unique platform for molecular engineering not available with other donors [2].

Quantitative Differentiation of ADT-OH from its Closest H₂S Donor Analogs and Alternatives


ADT-OH Exhibits Superior Neuroprotective Potency and a Distinct Mechanism Relative to NaHS

In a head-to-head comparison in HT22 neuronal cells challenged with glutamate, the slow-releasing organic donor ADT-OH achieved maximal protection at a concentration of 50 μM, whereas the fast-releasing inorganic donor NaHS required higher concentrations and acted through a different pathway [1]. Critically, the neuroprotection afforded by ADT-OH and its methyl analog ADT was not blocked by the KATP channel blocker glibenclamide, which completely abolished the protective effects of NaHS [1]. Furthermore, ADT-OH did not act by restoring depleted glutathione (GSH) levels, a key mechanism for NaHS-mediated protection [1].

Neuroprotection Oxidative Stress Mechanism of Action

ADT-OH is a Superior H₂S Donor Scaffold Compared to its Methyl Derivative ADT Under Physiological Conditions

A comparative study of 18 dithiolethione and dithiolone analogs in rat liver microsomes quantified the efficiency of H₂S release [1]. Under these conditions, the para-hydroxy derivative ADT-OH (referred to as p-OH-ADT) demonstrated superior H₂S donor ability compared to the parent methyl ether compound ADT (p-OMe-ADT). While the specific microsomal H₂S yield for ADT was lower, the study noted that ADT-OH was a notable exception among ADT analogs, exhibiting more efficient H₂S release than ADT itself [1].

Metabolism H₂S Release Kinetics Dithiolethione

ADT-OH Conjugates (HA-ADT) Elicit Greater Antitumor Activity In Vivo Compared to GYY4137 and NaHS

While ADT-OH is a small molecule, its value is often realized through conjugation. A study comparing the ADT-OH-hyaluronic acid conjugate (HA-ADT) to the standalone slow-release donor GYY4137 and the fast-release donor NaHS in a hepatocellular carcinoma (HCC) xenograft model showed that HA-ADT inhibited tumor growth significantly more effectively than both GYY4137 and NaHS [1]. In vitro, HA-ADT also showed stronger inhibitory effects on the proliferation, migration, and invasion of human HCC cells compared to both NaHS and GYY4137 [1].

Oncology Hepatocellular Carcinoma Drug Delivery

ADT-OH Demonstrates Potent, FADD-Dependent In Vivo Antitumor Activity in Melanoma Models

In a study focusing on unmodified ADT-OH, treatment led to a significant reduction in melanoma tumor growth in a mouse xenograft model [1]. The mechanism was shown to be dependent on the upregulation of FADD (Fas-associated protein with death domain). Crucially, ADT-OH had no significant therapeutic effect on FADD-knockout B16F0 cells or FADD-knockdown A375 cells, confirming the on-target specificity of its anticancer activity [1].

Melanoma Apoptosis In Vivo

Optimal Research Applications for ADT-OH Based on Differentiated Evidence


As a Pharmacological Tool to Probe AMPK-Dependent Neuroprotection Pathways

Investigators studying the role of AMPK in neuronal survival under oxidative stress should select ADT-OH over inorganic donors like NaHS. As demonstrated, ADT-OH's neuroprotective effect is not mediated by restoring glutathione or activating KATP channels, but is instead linked to the suppression of AMPK activation [1]. This makes ADT-OH the appropriate tool to dissect this specific signaling axis.

As the Preferred Starting Material for Synthesizing Targeted H₂S-Releasing Conjugates and Hybrid Drugs

Researchers aiming to develop novel, slow-releasing H₂S-donating therapeutics should use ADT-OH as the core chemical scaffold. Its phenolic hydroxyl group allows for facile esterification to a wide variety of targeting moieties, such as hyaluronic acid (HA) or mitochondria-targeting motifs, to generate conjugates like HA-ADT and AP-39 . Evidence shows these conjugates can outperform other donor classes like GYY4137 and NaHS in complex in vivo tumor models [2].

As a Validated Small Molecule for Inducing FADD-Dependent Apoptosis in Cancer Models

For oncology studies focused on the extrinsic apoptotic pathway, ADT-OH is a validated tool to induce FADD-dependent cell death. Its efficacy in suppressing melanoma growth in vivo and its complete lack of effect in FADD-knockout models confirm its on-target activity [3]. This provides a high degree of experimental confidence when probing FADD-related mechanisms.

For Investigating Anti-Metastatic Mechanisms in Aggressive Breast Cancers

ADT-OH is uniquely suited for research into the metastatic process of triple-negative breast cancer (TNBC). It has been shown to potently suppress metastasis in multiple orthotopic and tail-vein models by targeting both autophagy flux and Drp1-mediated mitochondrial fission, without affecting primary tumor cell proliferation [4]. This selective anti-metastatic profile distinguishes its utility from general cytotoxic agents.

Technical Documentation Hub

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